molecular formula C12H15BrN2O4 B12257176 N'-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide

N'-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B12257176
M. Wt: 331.16 g/mol
InChI Key: BKVKRKYKIBGHMH-UHFFFAOYSA-N
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Description

N’-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide group, which is a derivative of ethylenediamine. The compound features a bromophenyl group and a dimethoxyethyl group, which contribute to its unique chemical properties.

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

N'-(2-bromophenyl)-N-(2,2-dimethoxyethyl)oxamide

InChI

InChI=1S/C12H15BrN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-6-4-3-5-8(9)13/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

BKVKRKYKIBGHMH-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of 2-bromophenylamine with 2,2-dimethoxyethylamine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or reduced amides. Substitution reactions can result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It could be investigated for its potential pharmacological properties.

    Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)ethanediamide
  • N’-(2-fluorophenyl)-N-(2,2-dimethoxyethyl)ethanediamide
  • N’-(2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide

Uniqueness

N’-(2-bromophenyl)-N-(2,2-dimethoxyethyl)ethanediamide is unique due to the presence of the bromine atom in the phenyl group, which can influence its reactivity and interactions. The dimethoxyethyl group also contributes to its distinct chemical properties compared to similar compounds with different substituents.

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